

An In-Depth Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxyphenylglyoxal hydrate*

Cat. No.: *B171651*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-Hydroxyphenylglyoxal hydrate**, a versatile building block with significant utility in biochemical research and pharmaceutical development.

Introduction: A Versatile Reagent in Chemical Biology and Medicinal Chemistry

4-Hydroxyphenylglyoxal hydrate, also known as p-Hydroxyphenylglyoxal monohydrate, is an organic compound featuring both an aldehyde and a ketone functional group, in addition to a phenolic hydroxyl group.^{[1][2]} Its hydrated form enhances its stability and handling in aqueous reaction systems.^[3] This unique combination of functional groups makes it a valuable reagent for the specific chemical modification of proteins and a key intermediate in the synthesis of complex organic molecules.^{[1][2][3]} This guide will delve into the core chemical characteristics of this compound, providing insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-Hydroxyphenylglyoxal hydrate** is essential for its proper handling, storage, and application in experimental work.

Identifiers and Chemical Structure

- Chemical Name: (4-Hydroxyphenyl)(oxo)acetaldehyde hydrate; 2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone
- Synonyms: p-Hydroxyphenylglyoxal monohydrate, HPG[1][2]
- CAS Numbers: 197447-05-5, 24645-80-5, 854670-84-1[1][2][3]
- Molecular Formula: C₈H₈O₄ (for the hydrate)[3]
- Molecular Weight: 168.15 g/mol (for the hydrate)[1][2][3]

Structure:

Caption: Chemical structure of **4-Hydroxyphenylglyoxal hydrate**.

Physicochemical Data

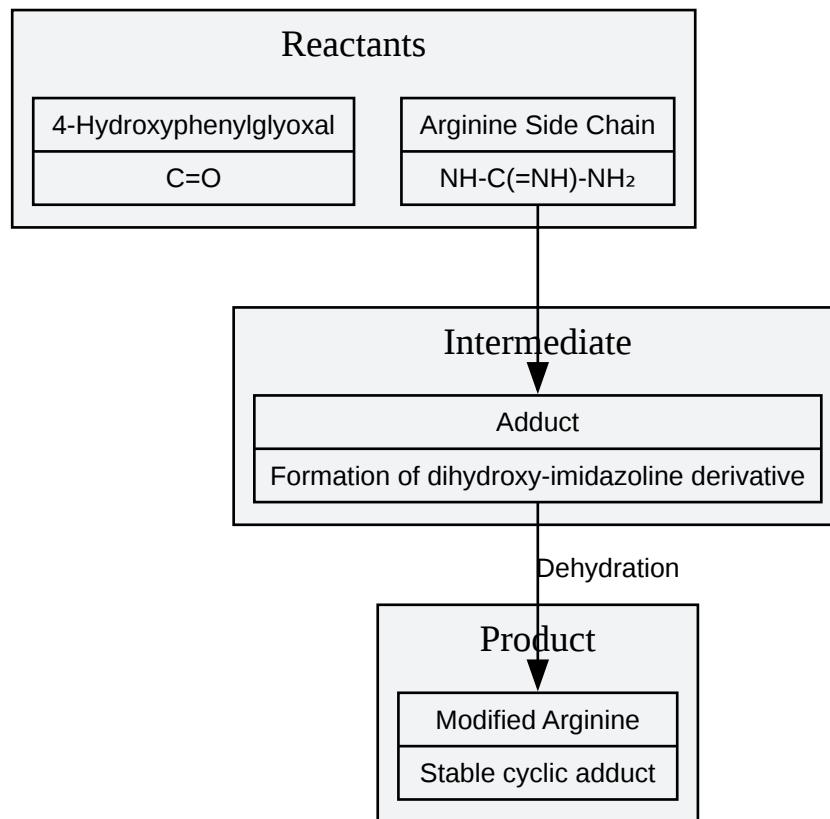
Property	Value	Reference(s)
Appearance	Light yellow or off-white crystalline powder/solid	[1][2]
Melting Point	108 - 110 °C	[1][2]
Boiling Point	389.8 °C at 760 mmHg (predicted)	[3]
Solubility	Slightly soluble in DMSO and Methanol. Its hydrophilic nature enhances its compatibility with various solvents.	[2]
Storage Conditions	2-8°C, stored under inert gas.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **4-Hydroxyphenylglyoxal hydrate**.

- ¹H-NMR (Proton Nuclear Magnetic Resonance): For the anhydrous form, the following signals are characteristic: a singlet at approximately 5.97 ppm (1H, aldehydic proton), a doublet at around 6.97 ppm (2H, aromatic protons ortho to the hydroxyl group), a doublet at about 8.22 ppm (2H, aromatic protons ortho to the glyoxal group), and a singlet at 9.68 ppm (1H, phenolic hydroxyl proton). In the hydrate form, the aldehydic proton signal would be absent, and a new signal corresponding to the gem-diol protons would appear.
- ¹³C-NMR (Carbon Nuclear Magnetic Resonance): The ¹³C-NMR spectrum is expected to show signals for the aromatic carbons, the ketone carbonyl carbon, and the aldehyde carbonyl carbon (or the gem-diol carbon in the hydrate). The carbonyl carbons would appear significantly downfield.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A broad O-H stretching band for the phenolic hydroxyl and the water of hydration would be expected around 3200-3600 cm⁻¹. Strong C=O stretching bands for the ketone and aldehyde would appear in the region of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry (MS): The mass spectrum of the anhydrous form would show a molecular ion peak corresponding to its molecular weight (150.13 g/mol).[4] Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the phenyl and glyoxal moieties.

Chemical Reactivity and Mechanisms


The reactivity of **4-Hydroxyphenylglyoxal hydrate** is dominated by its dicarbonyl functionality and the phenolic hydroxyl group.

Selective Modification of Arginine Residues

A primary application of **4-Hydroxyphenylglyoxal hydrate** in biochemical research is its ability to selectively modify arginine residues in proteins under mild conditions (pH 7-9).[3] This specificity allows for the investigation of the role of arginine residues in enzyme active sites and protein-protein interactions.

Reaction Mechanism with Guanidinium Group:

The reaction proceeds through the formation of a cyclic adduct between the two carbonyl groups of the glyoxal moiety and the guanidinium group of arginine.

[Click to download full resolution via product page](#)

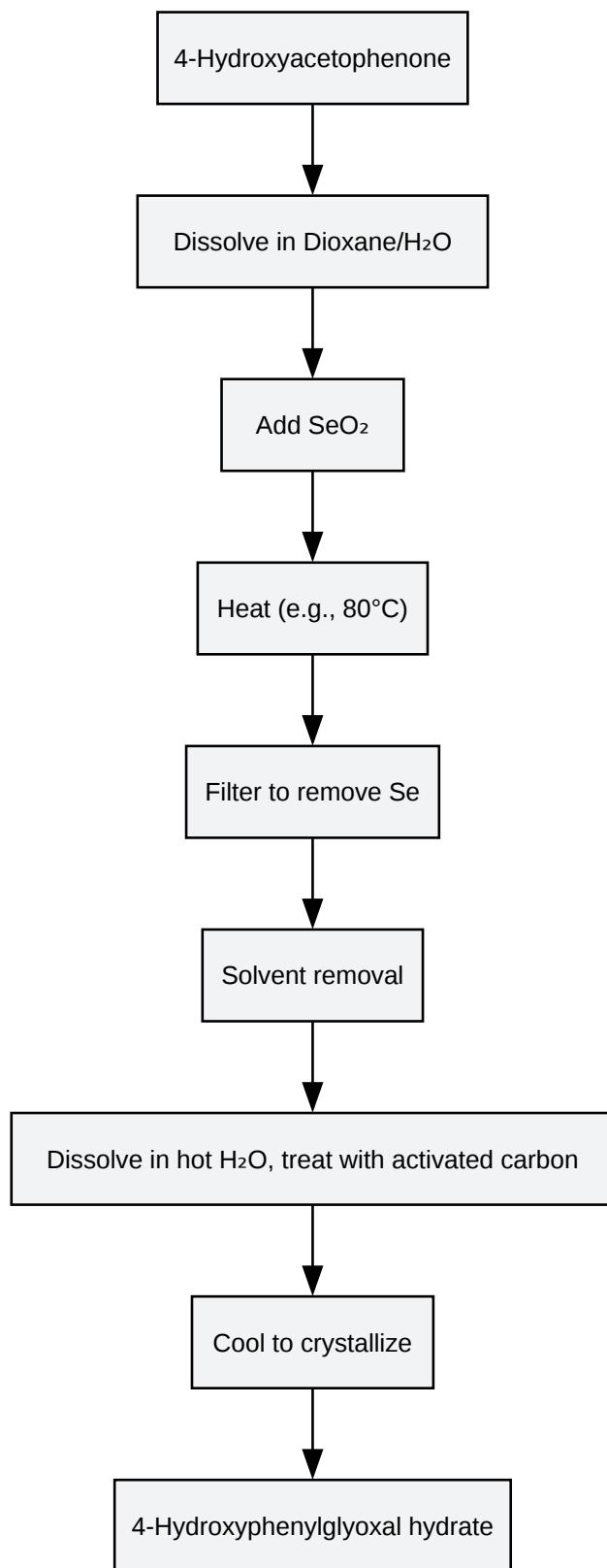
Caption: Reaction of 4-Hydroxyphenylglyoxal with arginine.

The reaction involves the nucleophilic attack of the guanidinium nitrogens on the electrophilic carbonyl carbons of 4-Hydroxyphenylglyoxal, followed by cyclization and dehydration to form a stable dihydroxy-imidazoline derivative. The reaction rate can be influenced by pH and the presence of borate.

Other Reactions

The aldehyde and ketone groups can undergo other typical carbonyl reactions. The phenolic hydroxyl group can be alkylated or acylated and also influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions.

Synthesis and Purification


4-Hydroxyphenylglyoxal hydrate is typically synthesized by the oxidation of 4-hydroxyacetophenone.

Synthetic Protocol: Oxidation of 4-Hydroxyacetophenone

A common and effective method for the synthesis of **4-Hydroxyphenylglyoxal hydrate** involves the oxidation of 4-hydroxyacetophenone with selenium dioxide.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 4-hydroxyacetophenone in a suitable solvent system, such as a mixture of dioxane and water.
- **Addition of Oxidant:** Add selenium dioxide to the solution.
- **Reaction:** Heat the reaction mixture, for example, at 80°C for several hours, to facilitate the oxidation.
- **Work-up:** After the reaction is complete, filter the mixture to remove the precipitated selenium.
- **Isolation:** Remove the solvent under reduced pressure. The crude product can then be taken up in water, heated, and treated with activated carbon for decolorization.
- **Crystallization:** Cool the aqueous solution to induce crystallization of the **4-Hydroxyphenylglyoxal hydrate**.
- **Purification:** The product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Hydroxyphenylglyoxal hydrate**.

Applications in Research and Development

The unique chemical properties of **4-Hydroxyphenylglyoxal hydrate** make it a valuable tool in several scientific disciplines.

Biochemical Research and Proteomics

As previously mentioned, its primary application lies in the selective modification of arginine residues in proteins. This allows for:

- Enzyme active site studies: By modifying arginine residues and observing changes in enzyme activity, researchers can elucidate the role of these residues in substrate binding and catalysis.
- Protein structure-function relationship studies: Selective modification can help in understanding how specific arginine residues contribute to the overall structure and function of a protein.
- Protein-protein interaction mapping: It can be used to identify arginine residues at the interface of protein complexes.

Pharmaceutical and Agrochemical Synthesis

4-Hydroxyphenylglyoxal hydrate serves as a versatile intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.^{[1][2]} Its reactive functional groups allow for the construction of complex molecular scaffolds. While specific examples of blockbuster drugs derived directly from this intermediate are not prominently cited in readily available literature, its utility as a building block is well-recognized in the field of medicinal chemistry. For instance, pyrazole derivatives, which can be synthesized using diketone precursors, are a common motif in many approved drugs.

Other Industrial Applications

Beyond the life sciences, **4-Hydroxyphenylglyoxal hydrate** has been explored for its potential in the formulation of dyes and pigments and in the production of advanced materials.^[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **4-Hydroxyphenylglyoxal hydrate**.

- Hazard Identification: It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is harmful if swallowed.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a face shield.
- Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place (2-8°C) under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

4-Hydroxyphenylglyoxal hydrate is a valuable and versatile chemical compound with a unique combination of reactive functional groups. Its ability to selectively modify arginine residues has made it an indispensable tool in biochemical research for probing protein structure and function. Furthermore, its role as a key intermediate in organic synthesis underscores its importance in the development of new pharmaceuticals and other functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

References

- MySkinRecipes.
- PubChem. 4-Hydroxyphenylglyoxal. [Link]
- PrepChem.com.
- Wikimedia Commons. File:Mechanism of glyoxal derivatives reacting with guanines.png. [Link]
- MySkinRecipes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Hydroxyphenylglyoxal hydrate [myskinrecipes.com]
- 4. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Properties, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171651#4-hydroxyphenylglyoxal-hydrate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com